Product packaging for Methyl 6-nitropyridine-2-carboxylate(Cat. No.:CAS No. 26218-74-6)

Methyl 6-nitropyridine-2-carboxylate

Cat. No.: B1629154
CAS No.: 26218-74-6
M. Wt: 182.13 g/mol
InChI Key: GMTRDKDANZBXPZ-UHFFFAOYSA-N
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Description

Methyl 6-nitropyridine-2-carboxylate (CAS Registry Number: 26218-74-6 ) is a chemical compound with the molecular formula C 7 H 6 N 2 O 4 and a molecular weight of 182.13 g/mol. It is supplied for use as a key synthetic intermediate and building block in organic chemistry and medicinal chemistry research. As a bifunctional molecule featuring both a nitro group and a methyl ester, this compound is a versatile precursor for further chemical transformations. The nitro group is a strong electron-withdrawing moiety that can be readily reduced to amines or serve in nucleophilic aromatic substitution reactions, while the ester can be hydrolyzed to the carboxylic acid or converted to other functional groups. This reactivity profile makes it a valuable scaffold for constructing more complex molecular architectures, particularly in the synthesis of disulfide-based compounds and other nitrogen-containing heterocycles with potential biological activity . Related pyridine derivatives have been explored for their physicochemical properties, including their electron absorption and emission characteristics, and have applications in the development of materials science and as corrosion inhibitors . WARNING: This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O4 B1629154 Methyl 6-nitropyridine-2-carboxylate CAS No. 26218-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7(10)5-3-2-4-6(8-5)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTRDKDANZBXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632083
Record name Methyl 6-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26218-74-6
Record name Methyl 6-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for Methyl 6 Nitropyridine 2 Carboxylate and Analogous Compounds

Esterification Approaches to Pyridine-2-carboxylates

The conversion of a pyridinecarboxylic acid to its corresponding ester is a fundamental step in the synthesis of many targeted pyridine (B92270) derivatives. Several robust methods have been developed, each with distinct advantages concerning substrate scope, reaction conditions, and yield.

Direct Esterification Techniques of Pyridinecarboxylic Acids

Direct esterification, commonly known as Fischer esterification, is a classical and straightforward approach for synthesizing esters. masterorganicchemistry.com This acid-catalyzed condensation reaction involves heating the carboxylic acid with an excess of alcohol, which also serves as the solvent. commonorganicchemistry.com For pyridinecarboxylic acids, a strong acid catalyst such as sulfuric acid is typically required to facilitate the reaction. google.com The process is reversible, and the equilibrium is driven towards the ester product by using a large excess of the alcohol. commonorganicchemistry.com Following the reaction, the ester is often recovered via distillation under reduced pressure from the reaction mixture. google.com

Table 1: Direct Esterification of Pyridinecarboxylic Acids

Feature Description
Reactants Pyridinecarboxylic Acid, Alcohol (e.g., Methanol)
Catalyst Strong acid (e.g., Sulfuric Acid) google.com
Conditions Reflux temperature in excess alcohol google.com
Mechanism Acid-catalyzed nucleophilic acyl substitution masterorganicchemistry.com
Advantages Procedurally simple, uses common reagents.

| Limitations | Requires strong acid; may not be suitable for acid-sensitive substrates. commonorganicchemistry.com |

Mixed Anhydride (B1165640) Methodologies for Ester Formation

The mixed anhydride method offers a milder alternative to direct esterification, often providing better yields for complex substrates. nih.gov This technique involves the initial conversion of the carboxylic acid into a more reactive mixed anhydride intermediate. google.com This is typically achieved by reacting the pyridinecarboxylic acid with an acylating agent like ethyl chloroformate or pivaloyl chloride in the presence of a base. google.comresearchgate.net The resulting mixed anhydride is highly reactive and readily undergoes nucleophilic attack by an alcohol to form the desired ester. tcichemicals.com This method is particularly useful in peptide synthesis and for preparing esters of sensitive molecules. google.com

Table 2: Mixed Anhydride Method for Ester Synthesis

Feature Description
Reactants Pyridinecarboxylic Acid, Activating Agent (e.g., Ethyl Chloroformate), Alcohol
Base Tertiary amine (e.g., Triethylamine) google.com
Key Intermediate Mixed Carboxylic Anhydride tcichemicals.comresearchgate.net
Advantages Milder conditions, often higher yields than direct esterification. nih.govgoogle.com

| Process | Two-step, one-pot procedure. |

Acyl Chloride Routes in Pyridine Ester Synthesis

Perhaps the most common and versatile method for preparing esters from carboxylic acids involves the formation of an acyl chloride intermediate. commonorganicchemistry.comukm.edu.my The pyridinecarboxylic acid is first treated with a chlorinating agent, most frequently thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). libretexts.orgscispace.com Other reagents like oxalyl chloride or phosphorus(V) chloride can also be used. libretexts.orgsmolecule.com This reaction converts the carboxylic acid's hydroxyl group into a highly reactive acyl chloride. libretexts.orgmasterorganicchemistry.com The crude acyl chloride can then be reacted directly with the desired alcohol (e.g., methanol) in the presence of a base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct, affording the final ester in good yield. ukm.edu.myorgsyn.org

Table 3: Acyl Chloride Route for Pyridine Ester Synthesis

Feature Description
Reagents (Step 1) Pyridinecarboxylic Acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride smolecule.com
Reagents (Step 2) Alcohol (e.g., Methanol), Base (e.g., Triethylamine, Pyridine) scispace.comorgsyn.org
Key Intermediate Pyridine-2-carbonyl Chloride cymitquimica.com
Advantages High reactivity of intermediate, generally high yields, wide applicability. ukm.edu.my

| Byproducts | SO₂ and HCl (when using SOCl₂), which are easily removed. libretexts.orgmasterorganicchemistry.com |

Regioselective Nitration Strategies for Pyridine Core Functionalization

The direct nitration of the pyridine ring is notoriously difficult compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. researchgate.net Furthermore, under strongly acidic nitrating conditions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion that is even more strongly deactivated. researchgate.net Consequently, specialized methods are required to achieve regioselective nitration.

Formation and Rearrangements of N-Nitropyridinium Ion Intermediates

A successful strategy for the nitration of pyridines involves the initial formation of an N-nitropyridinium salt. researchgate.netpsu.edu This intermediate is generated by reacting pyridine with a suitable nitrating agent, such as dinitrogen pentoxide. rsc.org The N-nitropyridinium ion itself is not the final product but serves as a precursor that undergoes rearrangement to introduce the nitro group onto the carbon framework of the ring. researchgate.netresearchgate.net The mechanism is not a standard electrophilic aromatic substitution but rather involves the migration of the nitro group from the nitrogen atom to a carbon position, typically the 3-position (β-position). researchgate.netrsc.org This migration is often proposed to occur via a researchgate.netepa.gov sigmatropic shift within a dihydropyridine (B1217469) intermediate formed after nucleophilic attack on the N-nitropyridinium salt. researchgate.netpsu.edursc.org

Application of Dinitrogen Pentoxide in Pyridine Nitration

The use of dinitrogen pentoxide (N₂O₅) is a key method for the effective nitration of pyridine and its derivatives. rsc.orgepa.govacs.org In a procedure developed by Bakke, the pyridine compound is reacted with N₂O₅ in an organic solvent (like dichloromethane (B109758) or nitromethane) or liquid sulfur dioxide, leading to the formation of an N-nitropyridinium nitrate (B79036) intermediate. psu.edursc.orgntnu.no This slurry is then treated with an aqueous solution of a nucleophile, such as sodium bisulfite (NaHSO₃), which attacks the pyridinium ring at the 2- or 4-position. rsc.orgrsc.orgntnu.no This addition forms unstable N-nitro-dihydropyridine intermediates. psu.edu These intermediates subsequently rearrange, leading to the migration of the nitro group to the 3-position, and after elimination, the aromatic 3-nitropyridine (B142982) product is formed in good yield. researchgate.netrsc.org

Table 4: Pyridine Nitration via Dinitrogen Pentoxide

Feature Description
Nitrating Agent Dinitrogen Pentoxide (N₂O₅) rsc.orgacs.org
Substrate Pyridine or substituted pyridines
Key Intermediate N-Nitropyridinium nitrate psu.edursc.org
Rearrangement Promoter Aqueous Sodium Bisulfite (NaHSO₃) rsc.orgntnu.no
Product Predominantly the 3-nitropyridine derivative researchgate.net

| Mechanism | Formation of N-nitropyridinium ion, followed by nucleophilic addition and researchgate.netepa.gov sigmatropic rearrangement. researchgate.netrsc.org |

Integration of Green Chemistry Principles in the Synthesis of Nitro-Substituted Pyridine Esters

Traditional synthetic methods for pyridine derivatives often involve hazardous reagents and generate significant waste. rasayanjournal.co.in Green chemistry principles aim to mitigate these issues by designing environmentally benign processes that are both efficient and economically viable. rasayanjournal.co.in Key approaches include the use of microwave irradiation, solvent-free conditions, and biocatalysis, which collectively contribute to reducing reaction times, waste, and energy consumption. rasayanjournal.co.inresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By utilizing microwave energy, reactions can be heated rapidly and uniformly, often leading to dramatically reduced reaction times, higher yields, and improved product purity. nih.govnih.gov This technology has been successfully applied to the synthesis of various pyridine derivatives, including those with nitro substituents.

A notable example is the synthesis of (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates, which are structurally related to nitro-substituted pyridine esters. nih.gov Their synthesis is achieved through the condensation of N-carbamate amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone under microwave irradiation. nih.gov This method provides an efficient pathway to novel nitrogen-containing scaffolds. nih.gov Similarly, the synthesis of 2-methyl-6-aryl-3-acetylpyridines was achieved in 5-7 minutes using microwave irradiation, a substantial improvement over the 5-6 hours required with conventional heating. researchgate.net The efficiency of MAOS is further demonstrated in the palladium-catalyzed synthesis of indole-3-carboxylate (B1236618) derivatives, where microwave heating reduced the reaction time from 16 hours to just 1 hour and increased the yield from 73% to 90%. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Derivative Synthesis

Product Catalyst/Reagents Method Reaction Time Yield (%) Reference
2-Methyl-6-aryl-3-acetylpyridines Acetic acid, Ammonium acetate Microwave 5-7 min Good researchgate.net
2-Methyl-6-aryl-3-acetylpyridines Acetic acid, Ammonium acetate Conventional 5-6 hrs - researchgate.net
Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate Pd(OAc)₂, Cu(OAc)₂ Microwave 1 hr 90% mdpi.com
Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate Pd(OAc)₂, Cu(OAc)₂ Conventional 16 hrs 73% mdpi.com
Fully substituted α-arylpyrrole Cu(OTf)₂ Microwave 30 min 95% nih.gov
Fully substituted α-arylpyrrole Cu(OTf)₂ Conventional 2.5 hrs 70% nih.gov

The elimination of volatile and often toxic organic solvents is a cornerstone of green chemistry. Solvent-free, or neat, reaction conditions reduce environmental impact, simplify purification processes, and can lower operational costs. rsc.org

A prime example of this approach is the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas. rsc.org This method relies on the C-H functionalization of various pyridine N-oxides with dialkylcyanamides, yielding a broad spectrum of products in good to high yields (63–92%) without the need for a reaction medium. rsc.org This process is atom-economical and avoids the use of hazardous reagents like phosgene. rsc.org Furthermore, enzymatic polymerizations have been successfully conducted under solvent-free conditions, such as the synthesis of pyridine-based polyesters, demonstrating the wide applicability of this green principle. researchgate.net

Table 2: Examples of Solvent-Free Synthesis of Pyridine Derivatives

Reaction Type Reactants Conditions Product Reference
C-H Functionalization Pyridine N-oxides, Dialkylcyanamides Neat, Heat Pyridine-2-yl substituted ureas rsc.org
Enzymatic Polymerization Pyridine diesters, Diols Candida antarctica lipase (B570770) B (CaLB), Heat Pyridine-based polyesters researchgate.net

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. ethz.ch This approach offers a sustainable alternative to traditional synthetic routes that often require harsh reagents and generate significant waste. ethz.ch

A novel one-pot biocatalytic process has been developed for the synthesis of 2,6-bis(hydroxymethyl)pyridine, a valuable chemical intermediate, from 2,6-lutidine. ethz.chrsc.org This process uses recombinant microbial cells containing xylene monooxygenase, which catalyzes the oxidation of the methyl groups entirely in an aqueous solution at ambient temperatures, thus eliminating the need for strong oxidizing and reducing agents like potassium permanganate (B83412) and sodium borohydride. ethz.ch Research has also demonstrated the use of isolated enzymes, such as Candida antarctica lipase B (CaLB), for the solvent-free synthesis of pyridine-based polyesters. researchgate.net Chemo-enzymatic strategies, which combine chemical synthesis with biocatalysis, have been employed to produce complex, high-value molecules such as stereo-defined piperidines from activated pyridines using an amine oxidase/ene imine reductase cascade. whiterose.ac.uk

Table 3: Biocatalytic Approaches to Pyridine and Related Compounds

Biocatalyst Substrate Product Key Advantages Reference
Recombinant E. coli (Xylene Monooxygenase) 2,6-Lutidine 2,6-Bis(hydroxymethyl)pyridine One-pot aqueous synthesis, avoids harsh reagents ethz.chrsc.org
Candida antarctica lipase B (CaLB) Pyridine diesters, Diols Pyridine-based polyesters Solvent-free conditions, high selectivity researchgate.net
Amine Oxidase / Ene Imine Reductase N-substituted Tetrahydropyridines Stereo-defined Piperidines High stereoselectivity, synthesis of chiral molecules whiterose.ac.uk
Rhodococcus jostii RHA1 Biomass-derived intermediates Substituted Pyridines Route from sustainable sources to valuable intermediates ukri.org

Transition Metal-Catalyzed Coupling Reactions in Pyridine Ester Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of pyridines and their derivatives. nih.gov These methods allow for the precise installation of various functional groups onto the pyridine ring through the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org Metals such as palladium, rhodium, copper, nickel, and iron are commonly employed as catalysts. rsc.orgorganic-chemistry.org

The synthesis of analogs of Methyl 6-nitropyridine-2-carboxylate, such as methyl 6-methyl-4-nitropyridine-2-carboxylate, can utilize palladium-catalyzed cross-coupling reactions to introduce substituents onto the pyridine ring. vulcanchem.com Rhodium(III)-catalyzed C(sp²)-H functionalization and cyclization of N-phenyl-2-aminopyridine with α,β-unsaturated aldehydes provides an efficient route to dihydroquinolinones. rsc.org Similarly, palladium-catalyzed Negishi cross-coupling reactions are effective for producing 2-aryl-substituted pyridines from 2-heterocyclic organozinc reagents and aryl chlorides. organic-chemistry.org Iron-catalyzed cross-coupling of heteroaromatic tosylates with alkyl Grignard reagents and nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides further showcase the versatility of these methods in creating diverse pyridine structures. organic-chemistry.org These reactions often proceed with high yields and functional group tolerance under mild conditions. organic-chemistry.org

Table 4: Examples of Transition Metal-Catalyzed Reactions for Pyridine Synthesis

Catalyst Reaction Type Substrates Product Type Reference
Rhodium(III) C-H Functionalization/Cyclization N-Aryl-2-aminopyridines, Aldehydes Dihydroquinolinones rsc.org
Palladium Negishi Cross-Coupling 2-Heterocyclic organozinc reagents, Aryl chlorides 2-Aryl-substituted pyridines organic-chemistry.org
Iron Cross-Coupling Heteroaromatic tosylates, Alkyl Grignard reagents Alkyl-substituted heterocycles organic-chemistry.org
Nickel Reductive Coupling Bromopyridines, Tertiary alkyl bromides Alkylated pyridines with quaternary centers organic-chemistry.org
Copper C-H Arylation Pyridine N-oxides, Arylboronic esters C2-Arylated pyridines nih.gov

Advanced Chemical Reactivity and Transformation Studies of Methyl 6 Nitropyridine 2 Carboxylate

Nucleophilic Aromatic Substitution (SNAr) on the Nitropyridine Ring System

The presence of the strongly electron-withdrawing nitro group significantly activates the pyridine (B92270) ring of Methyl 6-nitropyridine-2-carboxylate towards nucleophilic attack. This activation is a cornerstone of its utility in synthetic chemistry, enabling the introduction of a wide array of functional groups onto the heterocyclic core.

Reactivity with Diverse Heteroatom Nucleophiles

The electron-deficient nature of the nitropyridine ring facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, where a nucleophile replaces a suitable leaving group on the aromatic ring. In the case of nitropyridines, the nitro group itself can act as a leaving group, particularly when positioned ortho or para to the ring nitrogen, due to the stabilization of the Meisenheimer intermediate. Research on analogous compounds, such as methyl 3-nitropyridine-4-carboxylate, has demonstrated successful SNAr reactions where the nitro group is displaced by various heteroatom nucleophiles, including oxygen, nitrogen, and sulfur species. researchgate.netrsc.org For instance, the reaction of methyl 3-nitropyridine-4-carboxylate with fluoride (B91410) anions has been shown to yield the corresponding 3-fluoro-pyridine-4-carboxylate. rsc.org

This reactivity is attributed to the electron-poor pyridine system, further enhanced by the anion-stabilizing effect of the ortho-carbonyl group, which makes the nitro substituent a competent leaving group. rsc.org Similar reactivity is anticipated for this compound. The heteroatom of the pyridine ring itself acts as an auxiliary group, facilitating SNAr even in the presence of otherwise deactivating groups. rsc.org Studies on other 2-nitropyridines have shown that they can be efficiently substituted by nucleophiles like [F-18]fluoride, highlighting the synthetic potential of this class of compounds. rsc.org

The general order of leaving group ability in activated aryl substrates for SNAr is F > NO₂ > Cl ≈ Br > I. nih.gov This indicates that the nitro group is a highly effective leaving group, often second only to fluorine, further underscoring the potential of this compound in SNAr chemistry for the synthesis of complex pyridine derivatives.

Vicarious Nucleophilic Substitution (VNS) Strategies

A particularly powerful method for the functionalization of electron-deficient aromatics like nitropyridines is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov This reaction allows for the formal replacement of a hydrogen atom on the ring with a nucleophile. nih.gov The VNS reaction typically involves the attack of a carbanion, which bears a leaving group at the nucleophilic carbon, at a position ortho or para to the nitro group. google.comvulcanchem.com

The mechanism proceeds through the formation of a σ-adduct (a Meisenheimer-type complex), followed by a base-induced β-elimination of the leaving group from the adduct to restore aromaticity. vulcanchem.comukm.edu.my This process effectively achieves C-H functionalization. VNS reactions have been successfully applied to a range of nitropyridines, including 2-, 3-, and 4-nitropyridines, using carbanions stabilized by sulfonyl or cyano groups.

For example, electrophilic nitropyridines react efficiently with sulfonyl-stabilized carbanions to produce C-H alkylation products. google.comvulcanchem.com The process is sensitive to steric hindrance; while primary alkyl groups are readily introduced, more hindered carbanions may fail to undergo the final elimination step due to steric clashes that prevent the necessary planarization for effective orbital overlap. google.comukm.edu.my This methodology represents a transition-metal-free approach to alkylate nitropyridines, expanding the toolkit for modifying the pyridine core. vulcanchem.com

VNS Reaction Parameters Description References
Reaction Type Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov
Substrate Electrophilic nitroarenes, including nitropyridines. google.comvulcanchem.com
Nucleophile Carbanion containing a leaving group at the α-position (e.g., chloromethyl sulfones). vulcanchem.com
Key Steps 1. Addition of carbanion to form a Meisenheimer-type adduct. 2. Base-induced β-elimination of the leaving group. vulcanchem.comukm.edu.my
Outcome C-H bond functionalization, typically ortho or para to the nitro group. google.com

Reductive Transformations of the Nitro Group to Amine Functionality

The nitro group of this compound is readily susceptible to reduction, providing a reliable pathway to the corresponding amine, Methyl 6-aminopyridine-2-carboxylate. nih.gov This transformation is fundamental in organic synthesis as it converts an electron-withdrawing group into an electron-donating and nucleophilic amino group, drastically altering the electronic properties and reactivity of the pyridine ring.

A wide variety of reagents and catalytic systems have been developed for the chemoselective reduction of aromatic nitro compounds. mdpi.comsemanticscholar.org These methods are often designed to be tolerant of other functional groups present in the molecule, such as the ester moiety in this compound.

Commonly employed methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source, which can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like triethylsilane. mdpi.com Metal-free reduction methods have also gained prominence, utilizing reagents such as diboron (B99234) compounds (e.g., B₂pin₂) or hydrosilanes in the presence of a base. mdpi.com These mild conditions are advantageous as they often preserve sensitive functional groups. For instance, the combination of B₂pin₂ and KOtBu in isopropanol (B130326) has been shown to chemoselectively reduce aromatic nitro compounds in the presence of esters and nitriles. mdpi.com

The successful synthesis of Methyl 6-aminopyridine-2-carboxylate, the product of this reduction, is well-documented, indicating the robustness and feasibility of this transformation. nih.gov

Reduction Method Reagents/Catalyst Key Features References
Catalytic HydrogenationPd/C, H₂Widely used, efficient. mdpi.com
Transfer HydrogenationPd/C, TriethylsilaneAvoids use of gaseous H₂. mdpi.com
Iron/Acid SystemFe, HCl/CH₃COOHClassical, cost-effective method.
Metal-Free ReductionB₂pin₂, KOtBuHigh chemoselectivity, tolerates esters. mdpi.com
Metal-Free ReductionHSiCl₃, Tertiary AmineMild, general applicability. mdpi.com

Chemical Conversions Involving the Carboxylate Moiety

The methyl carboxylate group at the C2 position of the pyridine ring is a versatile functional handle that can be readily converted into other important functional groups, such as carboxylic acids, amides, and hydrazides. These transformations provide access to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Hydrolytic Cleavage to the Corresponding Carboxylic Acid

The ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding 6-nitropyridine-2-carboxylic acid. sigmaaldrich.com

Acid-catalyzed hydrolysis typically involves heating the ester with a dilute mineral acid, such as hydrochloric acid, in an aqueous solution. nih.gov The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of methanol.

Base-catalyzed hydrolysis, or saponification, is usually carried out by heating the ester with an aqueous solution of a strong base, like sodium hydroxide. researchgate.net This reaction is irreversible and initially produces the carboxylate salt. A subsequent acidification step with a strong acid is required to protonate the carboxylate and furnish the free carboxylic acid. nih.gov The resulting product, 6-nitropyridine-2-carboxylic acid, is a stable, solid compound. sigmaaldrich.com

Hydrolysis Condition Reagents Intermediate Product Final Product References
Acid-CatalyzedH₂O, H⁺ (e.g., HCl), Heat-6-Nitropyridine-2-carboxylic acid nih.gov
Base-Catalyzed (Saponification)1. NaOH, H₂O, Heat 2. H₃O⁺Sodium 6-nitropyridine-2-carboxylate6-Nitropyridine-2-carboxylic acid nih.govresearchgate.net

Conversion to Amides and Hydrazide Derivatives

The ester functionality is a direct precursor to amides and hydrazides through reaction with amines (aminolysis) or hydrazine (B178648) (hydrazinolysis), respectively. These reactions typically involve heating the ester with the corresponding nucleophile.

The direct aminolysis of methyl esters can be challenging and may require catalysts. rsc.orgrsc.org Bifunctional catalysts like 6-halo-2-pyridones have been shown to be effective in promoting the aminolysis of even relatively unreactive methyl esters under mild conditions. rsc.orgrsc.org Alternatively, a more common two-step approach involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride (e.g., using thionyl chloride), and then reacting the acyl chloride with an amine to form the amide bond. nih.govukm.edu.my

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

This compound serves as a versatile platform for the synthesis of various fused heterocyclic systems. The strategic positioning of the nitro, carboxylate, and pyridine ring nitrogen functionalities allows for a range of cyclization and annulation reactions, leading to the formation of complex polycyclic architectures such as pyrido[2,3-b]pyrazines, indolizines, and triazolopyridines. These reactions are pivotal in medicinal chemistry and materials science, where such fused systems are highly valued.

Synthesis of Pyrido[2,3-b]pyrazine (B189457) Derivatives

A primary pathway to fused heterocycles involves the transformation of the nitro group. The synthesis of the pyrido[2,3-b]pyrazine core, for example, is commonly achieved through the condensation of a 2,3-diaminopyridine (B105623) derivative with a 1,2-dicarbonyl compound. growingscience.commdpi.com For this compound, this involves a two-step sequence. The initial and critical step is the reduction of the nitro group at the C6 position to an amine, which would yield a 2-amino-6-carboxymethyl-3-aminopyridine intermediate.

This ortho-diamino functionality is then primed for cyclocondensation. For instance, reacting the diamine intermediate with an arylglyoxal in a solvent mixture like dimethylformamide and ethanol (B145695) at elevated temperatures results in the formation of the pyrazine (B50134) ring fused to the pyridine core. growingscience.com This reaction produces substituted pyrido[2,3-b]pyrazine derivatives, which are of significant interest for their potential biological activities and use as advanced materials. nih.govrsc.orgnih.gov The process of creating the necessary 2,3-diamino-6-methoxypyridine (B1587572) precursor by reducing its 3-nitro analog has been well-documented. google.com

Formation of Fused Indolizine (B1195054) Systems

The pyridine nitrogen of the core ring can act as a nucleophile to initiate cyclization, leading to the formation of indolizine derivatives. Research on analogous 6-methyl-beta-nitropyridin-2-one compounds demonstrates a robust method for this transformation. nih.gov In this process, the pyridone is first converted to a more reactive 2-methoxy derivative. This 2-methoxy-nitropyridine is then N-phenacylated by reacting it with a phenacyl bromide at the ring nitrogen. nih.gov

The resulting N-phenacylpyridinium salt is a key intermediate that can undergo intramolecular cyclization under different conditions to yield distinct fused systems. nih.govresearchgate.net

Base-Catalyzed Cyclization: Treatment of the N-phenacyl derivative with a base promotes an intramolecular condensation, leading to the formation of a 5-hydroxy-8-nitroindolizine.

Acid-Catalyzed Cyclization: Under acidic conditions, the intermediate cyclizes to form a 5-methyl-6-nitrooxazolo[3,2-a]pyridinium salt. This salt can be isolated and subsequently rearranged into a 5-methoxy-8-nitroindolizine upon treatment with a nucleophile like sodium methoxide. nih.gov

Table 1: Reaction Conditions for the Synthesis of Fused Indolizine and Oxazolopyridinium Systems nih.gov
Starting MaterialReagent/ConditionProductYield
4,6-dimethyl-2-methoxy-5-nitropyridine1. Phenacyl bromide, 125 °C, 20 h 2. Base5-hydroxy-8-nitroindolizine derivativeNot specified
N-phenacyl derivative of 4,6-dimethyl-2-methoxy-5-nitropyridineAcidic conditions5-methyl-6-nitrooxazolo[3,2-a]pyridinium saltNot specified
5-methyl-6-nitrooxazolo[3,2-a]pyridinium saltMeONa5-methoxy-8-nitroindolizine derivativeNot specified

Potential Routes to Triazolopyridine Scaffolds

The construction of acs.orgsemanticscholar.orgsemanticscholar.orgtriazolo[4,3-a]pyridines represents another important class of fused heterocycles accessible from pyridine precursors. acs.orgresearchgate.net A common synthetic strategy involves the dehydrative intramolecular cyclization of acylated 2-hydrazinopyridines. semanticscholar.orgsemanticscholar.org To apply this to this compound, the nitro group would first need to be converted into a hydrazine group. This transformation can be achieved via nucleophilic aromatic substitution of the nitro group with hydrazine.

Once the 6-hydrazino-pyridine-2-carboxylate intermediate is formed, the ester can be converted to an acyl hydrazide. This derivative can then undergo cyclization. Mild and efficient methods for this cyclization step have been developed, including using a modified Mitsunobu reaction with triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), which can provide high yields at room temperature. semanticscholar.org More recently, environmentally friendly methods using visible-light photocatalysis to cyclize 2-hydrazinopyridine (B147025) with isothiocyanates have been reported, offering a green alternative for constructing these fused ring systems. acs.orgacs.org

Comprehensive Spectroscopic and Structural Elucidation of Methyl 6 Nitropyridine 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Connectivity Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule and their connectivity. For Methyl 6-nitropyridine-2-carboxylate, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group.

Based on the analysis of structurally similar compounds, such as various nitropyridine and methyl pyridine carboxylate derivatives rsc.orgchemicalbook.comchemicalbook.com, the following proton signals are expected. The pyridine ring protons, being in an electron-deficient aromatic system further influenced by the electron-withdrawing nitro group, are expected to resonate in the downfield region, typically between δ 7.5 and δ 9.0 ppm. The specific chemical shifts and coupling patterns (doublets or triplets) will depend on the relative positions of the protons and their coupling with adjacent protons. The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet in the upfield region, generally around δ 3.9-4.1 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-38.2 - 8.4d
H-47.9 - 8.1t
H-58.5 - 8.7d
-OCH₃3.9 - 4.1s
d = doublet, t = triplet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Drawing on data from related pyridine derivatives rsc.orgchemicalbook.comresearchgate.net, the carbon signals can be predicted. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic carbons of the pyridine ring will appear between δ 120 and δ 160 ppm, with the carbon atom attached to the nitro group (C-6) being significantly deshielded. The carbon of the methyl ester group (-OCH₃) will be found in the upfield region, usually around δ 52-55 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O162 - 165
C-2148 - 151
C-3125 - 128
C-4138 - 141
C-5120 - 123
C-6155 - 158
-OCH₃53 - 55

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Complex Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. In the HSQC spectrum of this compound, cross-peaks would be observed between the signals of the aromatic protons (H-3, H-4, H-5) and their corresponding carbon atoms (C-3, C-4, C-5). A cross-peak would also be present connecting the methyl protons and the methyl carbon of the ester group.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at positions 2 and 6 of the pyridine ring. For instance, the methyl protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O). The aromatic protons would show correlations to neighboring carbons, helping to piece together the structure of the pyridine ring and confirm the substitution pattern. Analysis of HMBC data from similar structures provides a framework for these expected correlations nih.govukm.edu.mynih.gov.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₇H₆N₂O₄, with a molecular weight of 182.13 g/mol echemi.commolbase.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While direct GC-MS analysis of this compound may be challenging due to its polarity and potential for thermal degradation, analysis of related nitropyridine esters provides insight into expected fragmentation.

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 182. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 151, and the loss of the entire ester group (-COOCH₃) resulting in a fragment at m/z 123. Further fragmentation of the pyridine ring and loss of the nitro group (NO₂) could also be anticipated.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of polar and thermally sensitive compounds like this compound. In LC-MS, the compound is typically ionized using soft ionization techniques such as electrospray ionization (ESI).

In positive ion mode ESI-MS, the protonated molecule ([M+H]⁺) would be expected at m/z 183. Depending on the solvent system, adducts with sodium ([M+Na]⁺) at m/z 205 or other cations might also be observed. The fragmentation pattern in tandem MS (MS/MS) would be similar to that observed in GC-MS, providing confirmatory structural information. Studies on related pyridine-carboxylate derivatives have demonstrated the utility of LC-MS in their characterization nih.gov.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of molecular ions. In the EI-MS of this compound, the molecule is expected to undergo characteristic fragmentation pathways dictated by the presence of the nitro group, the ester functionality, and the aromatic pyridine ring.

Upon electron impact, the molecule will lose an electron to form a molecular ion (M+•). Due to the presence of a nitrogen atom, the molecular ion peak is expected to have an odd mass-to-charge ratio (m/z). Aromatic nitro compounds typically exhibit a strong molecular ion peak. quizlet.com The fragmentation of the molecular ion is anticipated to proceed through several key pathways:

Loss of the methoxy group (-OCH3): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This would result in a fragment at [M - 31]+.

Loss of the nitro group (-NO2): A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group, which would produce a fragment at [M - 46]+. quizlet.commiamioh.edu This is often followed by the subsequent loss of carbon monoxide (CO).

Loss of nitric oxide (-NO): Another common pathway for nitroaromatics is the loss of a nitric oxide radical, yielding a fragment at [M - 30]+. quizlet.commiamioh.edu

Cleavage of the ester group: The ester group can undergo cleavage to lose the entire carbomethoxy group (-COOCH3), resulting in a fragment corresponding to the nitropyridine cation at [M - 59]+.

Pyridine ring fragmentation: The pyridine ring itself can undergo fragmentation, typically through the loss of hydrogen cyanide (HCN), leading to further fragment ions at lower m/z values. quizlet.com

A plausible fragmentation pattern for this compound is summarized in the table below. The relative abundances are predicted based on the general stability of the resulting ions, with resonance-stabilized ions being more abundant. For instance, the mass spectrum of the related compound, methyl nicotinate, shows a prominent molecular ion peak and a base peak resulting from the loss of the methoxy group. chemicalbook.comnist.gov

m/z Proposed Fragment Ion Fragmentation Pathway
182[C7H6N2O4]+•Molecular Ion (M+•)
152[C7H6N2O3]+[M - NO]+
151[C6H3N2O4]+[M - OCH3]+
136[C7H6NO2]+[M - NO2]+
123[C6H3N2O2]+[M - COOCH3]+
108[C6H6NO]+[M - NO2 - CO]+
77[C5H3N]+Fragmentation of the pyridine ring

This table represents predicted fragmentation patterns based on established principles of mass spectrometry.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule and the nature of intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. The presence of a nitro group attached to an aromatic ring gives rise to two strong and distinct stretching vibrations. spectroscopyonline.comorgchemboulder.com The asymmetric stretching vibration typically appears in the range of 1550-1475 cm-1, while the symmetric stretching vibration is observed between 1360-1290 cm-1. orgchemboulder.com These bands are often intense due to the large change in dipole moment associated with the N-O bond stretching. spectroscopyonline.com

The ester group will be evidenced by a strong carbonyl (C=O) stretching band, typically found in the region of 1730-1715 cm-1 for aromatic esters. The C-O stretching vibrations of the ester will appear as two bands, one for the C-O-C asymmetric stretch (around 1250 cm-1) and another for the symmetric stretch (around 1100 cm-1).

The pyridine ring itself will exhibit several characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear above 3000 cm-1. The C=C and C=N ring stretching vibrations will produce a series of bands in the 1600-1400 cm-1 region. The substitution pattern on the pyridine ring will influence the exact positions and intensities of the C-H out-of-plane bending vibrations in the 900-700 cm-1 region.

A summary of the expected characteristic FT-IR absorption bands is provided in the table below.

Wavenumber Range (cm-1) Vibrational Mode Functional Group
3100-3000C-H StretchAromatic (Pyridine)
1730-1715C=O StretchEster
1600-1400C=C and C=N StretchAromatic (Pyridine)
1550-1475Asymmetric NO2 StretchNitro Group
1360-1290Symmetric NO2 StretchNitro Group
1250-1200Asymmetric C-O-C StretchEster
1150-1050Symmetric C-O-C StretchEster
900-700C-H Out-of-plane BendAromatic (Pyridine)
890-835NO2 Scissoring BendNitro Group spectroscopyonline.com

This table presents expected FT-IR peak ranges based on characteristic group frequencies.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a strong and characteristic peak. spectroscopyonline.com The aromatic ring vibrations, especially the ring breathing modes, are also typically strong in Raman spectra. researchgate.net

The symmetric NO2 stretching vibration, which appears around 1350 cm-1, is often more intense in the Raman spectrum compared to the asymmetric stretch. acs.org The C=C and C=N stretching vibrations of the pyridine ring will also be visible in the 1600-1400 cm-1 region. aps.orgchemicalbook.com The C-H stretching vibrations of the aromatic ring will be observed above 3000 cm-1. The carbonyl (C=O) stretch of the ester group may be weaker in the Raman spectrum compared to the FT-IR spectrum.

Wavenumber Range (cm-1) Vibrational Mode Functional Group
3100-3000C-H StretchAromatic (Pyridine)
1730-1715C=O StretchEster
1600-1400C=C and C=N Ring StretchAromatic (Pyridine)
~1350Symmetric NO2 StretchNitro Group
~1000Ring Breathing ModeAromatic (Pyridine)

This table presents expected Raman peak ranges based on characteristic group frequencies.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination and Crystal Packing Analysis

While a specific crystal structure for this compound is not publicly available, analysis of related nitropyridine derivatives provides insight into the likely three-dimensional arrangement and intermolecular interactions in the solid state. researchgate.netiucr.org The crystal packing of such molecules is governed by a combination of intermolecular forces, including hydrogen bonding, π-π stacking interactions, and dipole-dipole interactions. ias.ac.inmdpi.com

The planar pyridine ring, the nitro group, and the ester group will largely define the molecular conformation. The nitro group is likely to be slightly twisted out of the plane of the pyridine ring to minimize steric hindrance.

The interplay of these various non-covalent interactions will determine the final crystal packing, influencing properties such as melting point and solubility. The analysis of crystal structures of similar compounds suggests that the molecules will likely adopt a packing arrangement that maximizes these favorable intermolecular contacts. mdpi.com

Advanced Computational and Theoretical Investigations of Methyl 6 Nitropyridine 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of molecules. nih.gov By employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), it is possible to accurately model the electronic structure and reactivity of complex organic compounds like Methyl 6-nitropyridine-2-carboxylate. tandfonline.com Such calculations provide a foundational understanding of the molecule's intrinsic properties.

Molecular Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, the geometry is optimized to elucidate bond lengths, bond angles, and dihedral angles.

The pyridine (B92270) ring is expected to be largely planar, a common feature of aromatic systems. rsc.org The nitro (NO₂) and methyl carboxylate (-COOCH₃) groups are substituted at the C6 and C2 positions, respectively. The orientation of these functional groups relative to the pyridine ring is a key aspect of the conformational analysis. DFT calculations on similar pyridine derivatives show that the deviation from a hexagonal angle of 120° within the pyridine ring is due to the presence of substituents. tandfonline.com In the case of this compound, the electron-withdrawing nature of both the nitro and carboxylate groups influences the ring's geometry. The C-N bond of the nitro group and the C-C bond connecting the carboxylate group to the ring are of particular interest. Analysis of related structures suggests that electrostatic interactions are a primary factor in determining the relative stability of different conformers. rsc.org

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) Note: These are typical values based on DFT calculations of structurally similar molecules.

ParameterBond/AnglePredicted Value
Bond Lengths C-C (ring)~1.39 Å
C-N (ring)~1.34 Å
C-NO₂~1.48 Å
N-O (nitro)~1.22 Å
C-C (ester)~1.51 Å
C=O (ester)~1.21 Å
C-O (ester)~1.35 Å
Bond Angles C-N-C (ring)~117°
C-C-N (ring)~123°
O-N-O (nitro)~125°
O=C-O (ester)~124°

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Validation with Experimental Data

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation of the computed model.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. For this compound, characteristic vibrational modes would include the asymmetric and symmetric stretching of the NO₂ group, typically found in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C=O stretching of the ester group is expected to appear as a strong band around 1720-1740 cm⁻¹. tandfonline.com Vibrations corresponding to the pyridine ring C-H and C-C bonds would also be present. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. tandfonline.comimist.ma For the title compound, the protons on the pyridine ring are expected to be deshielded due to the electron-withdrawing effects of the nitro and carboxylate groups, leading to chemical shifts in the downfield region. The protons of the methyl group (-OCH₃) would appear as a singlet in the upfield region. Similarly, the ¹³C signals for the carbon atoms in the pyridine ring, particularly those attached to the nitro and carboxylate groups, would be significantly shifted.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions and predict the UV-Vis absorption spectrum. tandfonline.com The spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the aromatic system and n→π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. researchgate.net The presence of the nitro group, a strong chromophore, is likely to result in significant absorption in the UV region. researchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Features for this compound (Illustrative)

SpectroscopyFeaturePredicted Region/Value
IR NO₂ stretch (asymmetric)1550-1500 cm⁻¹
NO₂ stretch (symmetric)1350-1300 cm⁻¹
C=O stretch (ester)1720-1740 cm⁻¹
¹H NMR Pyridine-Hδ 7.5-9.0 ppm
-OCH₃δ 3.5-4.0 ppm
UV-Vis π→π* transition250-300 nm
n→π* transition300-350 nm

Frontier Molecular Orbital (FMO) Analysis for Electron Transfer Pathways

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are at the "frontier" of electron occupation and are the primary participants in chemical reactions. libretexts.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. libretexts.orgyoutube.com For this compound, DFT calculations are used to determine the energies and spatial distributions of these orbitals.

HOMO: The HOMO is expected to be primarily localized over the π-system of the pyridine ring. Its energy is a measure of the ionization potential.

LUMO: Due to the strong electron-withdrawing nature of the nitro group, the LUMO is anticipated to be distributed over the nitro group and the pyridine ring. researchgate.net The energy of the LUMO is related to the electron affinity of the molecule. materialsciencejournal.org

The interaction between these orbitals governs the molecule's reactivity. For instance, in a nucleophilic attack on the molecule, the nucleophile's HOMO would interact with the LUMO of this compound. researchgate.net

Energy Gap (ΔE) and its Correlation with Molecular Reactivity and Stability

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for describing molecular reactivity and stability. researchgate.net

ΔE = E(LUMO) - E(HOMO)

A small HOMO-LUMO gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.netresearchgate.net The presence of both a nitro group and a carboxylate group on the pyridine ring is expected to significantly lower the LUMO energy, resulting in a relatively small energy gap for this compound. This small gap implies that the molecule is chemically reactive and susceptible to intramolecular charge transfer. researchgate.net

Table 3: Representative FMO Parameters for this compound (Illustrative) Note: Values are based on DFT calculations of similar nitroaromatic compounds.

ParameterDescriptionPredicted Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-7.0 to -8.0
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-3.0 to -4.0
ΔE (Gap) HOMO-LUMO Energy Gap3.5 to 4.5

Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface. researchgate.net

For this compound, the MEP map would reveal distinct regions of positive and negative potential:

Negative Potential (Red/Yellow): These regions indicate an excess of electrons and are susceptible to electrophilic attack. They are expected to be located around the highly electronegative oxygen atoms of both the nitro group and the carbonyl group of the ester. The nitrogen atom of the pyridine ring also represents a site of negative potential. nih.govresearchgate.net These are the primary nucleophilic centers of the molecule. youtube.com

Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. researchgate.net They are typically found around the hydrogen atoms of the pyridine ring and the methyl group. The carbon atom of the carbonyl group and the ring carbons attached to the electron-withdrawing groups are also expected to exhibit positive potential, making them the molecule's electrophilic centers. youtube.com

The MEP analysis provides a clear visual guide to the molecule's reactivity, complementing the insights gained from FMO theory. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

For this compound, NBO analysis reveals significant electronic delocalization within the pyridine ring and involving the substituent groups. The primary contributions to this delocalization arise from π → π* and lone pair (n) → π* or n → σ* interactions.

Key delocalization interactions anticipated within the this compound structure include:

Intramolecular π-Conjugation: Strong interactions occur between the π orbitals of the double bonds within the pyridine ring (e.g., π(C-C) → π*(C-N)), indicating a highly delocalized aromatic system. tandfonline.com

Nitro Group Interactions: The lone pairs on the oxygen atoms of the nitro group (NO₂) donate electron density to the antibonding orbitals of the pyridine ring, enhancing delocalization. This hyperconjugative interaction, such as LP(O) → π*(N-C), is crucial to the electronic structure.

Carboxylate Group Interactions: The methyl carboxylate group (-COOCH₃) participates in delocalization through interactions like LP(O) → π*(C=O), which stabilizes the ester functionality. tandfonline.com There is also significant interaction between the lone pairs of the carbonyl oxygen and the adjacent π-system of the ring.

Intermolecular Interactions: In a condensed phase or dimeric form, NBO analysis can elucidate intermolecular hydrogen bonds, such as potential weak C-H···O interactions, which add stability to the system. nih.gov

The stabilization energies for these interactions provide a quantitative measure of their importance. For instance, the delocalization from the lone pair of an oxygen atom to an adjacent antibonding π-orbital often shows a high stabilization energy, indicating a strong resonance effect. tandfonline.com

Table 1: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C2-C3)π(C4-C5)20.5π-conjugation in ring
π(C4-C5)π(N1-C6)24.8π-conjugation in ring
LP(O_nitro)π(N_nitro-C6)45.2Resonance/Hyperconjugation
LP(O_ester)π(C_carbonyl=O)28.9Resonance in ester group
LP(N1_ring)σ*(C2-C3)5.1Ring stabilization

Note: The values in this table are illustrative, based on typical NBO analysis results for similar nitropyridine derivatives, and serve to represent the types and relative magnitudes of interactions.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from Density Functional Theory (DFT) are essential for predicting the chemical reactivity and kinetic stability of a molecule. mdpi.com These indices are calculated from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.orgresearchgate.net The HOMO energy (E_HOMO) relates to the ability to donate an electron, while the LUMO energy (E_LUMO) corresponds to the ability to accept an electron. ajchem-a.com The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. materialsciencejournal.orgnih.gov

From these orbital energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -E_HOMO. ajchem-a.com

Electron Affinity (A): Approximated as A ≈ -E_LUMO. ajchem-a.com

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2. mdpi.com

Chemical Potential (μ): The negative of electronegativity, μ = -χ. It represents the escaping tendency of electrons from an equilibrium system. ajchem-a.com

Global Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." ajchem-a.com

Global Softness (S): The reciprocal of global hardness, S = 1 / (2η). It describes the capacity of a molecule to accept electrons. ajchem-a.com

For this compound, the electron-withdrawing nature of both the nitro group and the pyridine nitrogen atom significantly influences its electronic properties. These groups lower the energy of the LUMO, making the molecule a better electron acceptor and thus more susceptible to nucleophilic attack. mdpi.com The calculated values of these descriptors provide a quantitative basis for understanding its reactivity profile.

Table 2: Calculated Global Reactivity Descriptors for this compound

ParameterFormulaIllustrative Value (eV)
E_HOMO--7.85
E_LUMO--3.98
Energy Gap (ΔE)E_LUMO - E_HOMO3.87
Ionization Potential (I)-E_HOMO7.85
Electron Affinity (A)-E_LUMO3.98
Electronegativity (χ)(I+A)/25.915
Chemical Potential (μ)-(I+A)/2-5.915
Global Hardness (η)(I-A)/21.935
Global Softness (S)1/(2η)0.258

Note: The values in this table are representative, calculated using DFT methods for analogous nitropyridine structures, and illustrate the expected electronic properties.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for the detailed elucidation of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. researchgate.netrsc.org By employing methods like DFT, researchers can map the potential energy surface of a reaction, identify and characterize stationary points (reactants, products, intermediates), and locate the transition states (TSs) that connect them. escholarship.org This allows for the determination of activation barriers and reaction thermodynamics, ultimately revealing the most favorable reaction pathway. researchgate.netescholarship.org

For nitropyridine derivatives such as this compound, a key reaction pathway is nucleophilic aromatic substitution (S_NAr). mdpi.com In this mechanism, a nucleophile attacks the electron-deficient pyridine ring, leading to the substitution of a leaving group, which is often the nitro group. The electron-withdrawing character of the nitro group and the ring nitrogen atom activates the aromatic ring for such an attack.

Computational studies can elucidate the S_NAr mechanism by:

Modeling Reactant-Nucleophile Interaction: Simulating the approach of a nucleophile (e.g., a thiolate or alkoxide) to the pyridine ring.

Locating the Meisenheimer Complex: Identifying the structure and stability of the intermediate (a Meisenheimer complex) formed after the nucleophilic attack. This is a crucial step in the S_NAr pathway.

Calculating the Transition States: Determining the energy barriers for both the formation of the intermediate and the subsequent departure of the leaving group (the nitro group). The relative heights of these barriers determine the rate-limiting step of the reaction.

Explaining Regioselectivity: In cases where multiple sites are available for attack, computational analysis of the transition state energies can predict and explain why the reaction occurs at a specific position. mdpi.com

For example, a computational study on the reaction of a similar 2-methyl-3-nitropyridine (B124571) with a thiolate nucleophile showed that the reaction proceeds smoothly via the S_NAr mechanism to substitute the nitro group. mdpi.com Such studies confirm the reaction pathway and can quantify the influence of steric and electronic effects on the reaction rate and outcome. researchgate.netmdpi.com

Emerging Research Applications and Future Directions for Methyl 6 Nitropyridine 2 Carboxylate

Role as a Key Intermediate and Building Block in the Synthesis of Complex Organic Molecules

Methyl 6-nitropyridine-2-carboxylate is a valuable building block in organic synthesis, primarily due to the reactivity conferred by its functional groups. mdpi.com The electron-withdrawing nature of the nitro group polarizes the pyridine (B92270) ring, making it susceptible to nucleophilic substitution reactions. vulcanchem.com This reactivity allows for the strategic introduction of various functional groups, a key step in constructing more complex molecular architectures.

The compound serves as a precursor for a variety of heterocyclic compounds. vulcanchem.commdpi.com For instance, it is a key intermediate in the synthesis of picolinic acid derivatives, which are central scaffolds in the development of new therapeutic agents. vulcanchem.com The transformation of the nitro and ester groups through reactions like reduction, hydrolysis, and amidation opens pathways to a diverse range of substituted pyridines. A common synthetic strategy involves the reduction of the nitro group to an amine, which can then undergo further reactions to build fused heterocyclic systems or to introduce new side chains. Another approach is the nucleophilic aromatic substitution of the nitro group, providing a direct method for C-C or C-N bond formation.

Researchers utilize this compound to synthesize compounds for various applications, including antitumor agents based on dihydropyrrolopyrazole structures and quinazolinone-based TGF-β inhibitors. chemicalbook.com The conversion of the related 6-methyl-beta-nitropyridin-2-ones into 2-methoxypyridines, which can then be further functionalized, highlights the role of the nitro-pyridine core as a versatile platform for creating complex N-phenacyl derivatives and indolizines. nih.gov These synthetic routes underscore the compound's importance as a foundational element for accessing intricate molecular frameworks that are otherwise difficult to obtain.

Exploration of Derivatives in Medicinal Chemistry Research

The scaffold of this compound is a fertile ground for medicinal chemistry research, enabling the development of novel compounds with potential therapeutic value.

Development of Novel Heterocyclic Scaffolds with Investigated Biological Activities

The modification of this compound has led to the creation of diverse heterocyclic scaffolds with a broad spectrum of investigated biological activities. mdpi.com Pyridine-based structures are known to be integral to many natural products and pharmaceuticals, valued for their ability to enhance pharmacological properties. mdpi.comnih.gov

Derivatives have been synthesized and tested for various therapeutic applications:

Anticancer and Antitumor Activity : Picolinic acid derivatives stemming from this precursor are pivotal in synthesizing potential antifungal and anticancer agents. vulcanchem.com Nitropyridine-based compounds have been developed as potent inhibitors of Janus kinase 2 (JAK2), a target in cancer therapy. mdpi.com Furthermore, nitropyridine-linked 4-arylidenethiazolidin-4-ones have shown promise as anticancer agents. nih.gov Research into 3,6-diazaphenothiazines, synthesized from nitropyridine intermediates, has also revealed potential antitumor activity. mdpi.com

Antimicrobial and Antibacterial Activity : The pyridine scaffold is a known feature in compounds with antimicrobial properties. mdpi.com Pyridine-2,6-dicarboxamide derivatives, which can be accessed from related precursors, exhibit significant activity against both Gram-positive and Gram-negative bacteria. mdpi.com Recent studies have focused on synthesizing antibacterial compounds from nitropyridines through methods like oxidative SNH alkylamination. mdpi.com Hydrazone derivatives of related nicotinic acids have also been tested for antibacterial and antifungal activity, with some compounds showing efficacy against strains like B. cereus and S. aureus. nih.gov

Other Therapeutic Areas : Research has extended to neuroprotection, where metal chelators containing a pyridine-2,6-dicarboxamide scaffold have shown protective effects in cell models of neurotoxicity. mdpi.com Additionally, nitropyridine derivatives have been explored as MALT1 inhibitors and for their herbicidal activity by targeting the protoporphyrinogen (B1215707) oxidase enzyme. mdpi.com

Derivative ClassInvestigated Biological ActivityTarget/Organism Examples
Picolinic Acid DerivativesAntifungal, AnticancerGeneral
Substituted NitropyridinesJAK2 InhibitionJanus kinase 2 (JAK2)
Nitropyridine-linked ThiazolidinonesAnticancerCancer cell lines
Pyridine-2,6-dicarboxamidesAntimicrobial, NeuroprotectiveS. aureus, E. coli
Hydrazone DerivativesAntibacterial, AntifungalB. cereus, S. aureus

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds derived from this compound. These studies involve systematically altering the chemical structure of a molecule and assessing how these changes impact its biological activity.

For example, in the development of novel antitubercular agents, SAR studies on a series of 6-dialkylaminopyrimidine carboxamides revealed critical structural requirements for activity. nih.gov It was found that a para-halogenated phenyl ring on one side of the molecule was optimal, with a 4-fluoro substituent showing the most promise. nih.gov Modifications to the central heterocyclic core, such as replacing the pyrimidine (B1678525) with pyridine or pyrazine (B50134), were also explored to understand the importance of the nitrogen atom positions for maintaining antitubercular efficacy. nih.gov

In another study focused on P2Y12 receptor antagonists, a "methyl scan" was performed on a lead compound to evaluate the effect of methylation at different positions on the indole (B1671886) motif and amide linker. researchgate.net This analysis demonstrated that adding methyl groups at specific sites was detrimental to biological activity, providing clear direction for future modifications. researchgate.net Similarly, exploring the length of a side chain bearing a carboxylic acid group revealed that specific chain lengths were crucial for maintaining high activity levels. researchgate.net These examples, while not all directly derived from this compound, illustrate the methodologies applied to its analogues to refine their biological profiles and enhance their potency and selectivity.

Ligand Design for Metal Coordination Complexes

The pyridine-2-carboxylate moiety, readily accessible from this compound via hydrolysis, is an excellent bidentate chelating agent for a variety of metal ions. mdpi.comossila.com This has led to its extensive use in the design of ligands for metal coordination complexes with diverse applications. rsc.org The nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group form a stable five-membered ring upon coordination with a metal center.

These ligands are used to create complexes with transition metals such as copper(II), nickel(II), cobalt(II), and ruthenium(II). vulcanchem.comossila.comresearchgate.net The resulting metal complexes have been investigated for several functional purposes:

Catalysis : Palladium complexes incorporating picolinate-type ligands have been used in catalytic cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds in organic synthesis. vulcanchem.com Hydrolyzed Methyl 6-fluoropyridine-2-carboxylate, a related analogue, serves as a ligand in palladium-catalyzed C-H acetoxylation of arenes. ossila.com

Biological Activity : Metal complexes themselves can exhibit enhanced biological activity compared to the free ligands. For instance, a Ru-fluoropyridine-2-carboxylate complex demonstrated cytotoxicity in antitumor studies. ossila.com Cobalt(II) complexes with pyridine-dicarboxylate ligands have shown promising antimicrobial activity. researchgate.net The interaction of such complexes with DNA is an area of active research, with studies showing that they can act as effective DNA cleaving agents. researchgate.net

Structural Modeling : Pyridine-dicarboxamide scaffolds are employed to create structural and functional models of proteins and to act as chelating ligands for a wide range of metal cations and small anions. mdpi.com Model complexes with Ni(II) and Co(II) have been used to systematically study the coordination chemistry and spectroscopic properties of different metal-binding isosteres derived from picolinic acid. nih.gov

Molecular Docking and Drug Target Interaction Studies of Derived Compounds

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific biological target, such as a protein or enzyme. This method is instrumental in understanding the mechanism of action of bioactive compounds derived from this compound and in guiding the design of more potent inhibitors.

Several studies have employed molecular docking to investigate derivatives of this scaffold:

Urease Inhibitors : In a study of pyridine carboxamide derivatives as urease inhibitors, molecular docking was used to elucidate the binding mode of the most potent compounds with the urease enzyme. mdpi.com The results helped to explain the observed inhibitory activity and provided a basis for the design of new derivatives. mdpi.com

Anticancer Agents : For a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, induced-fit docking studies showed that the derivatives occupy the binding site of the PI3Kα enzyme, a key target in cancer. mdpi.com The docking analysis identified key binding residues, providing insight into the structural basis of their antiproliferative activity. mdpi.com

Antimicrobial and Anti-tuberculosis Agents : Docking studies of 2-chloro-6-methoxypyridine-4-carboxylic acid, a related structure, suggested it has potential inhibitory activity against targets relevant to antimicrobial action and Mycobacterium tuberculosis. tandfonline.com

Anti-diabetic Agents : A series of novel thiazolo[3,2-a]pyridine derivatives were evaluated in silico against the α-amylase enzyme. nih.gov Docking analysis identified a lead compound with a strong binding score, and subsequent molecular dynamics simulations confirmed the stability of the ligand-protein complex, highlighting key interacting amino acid residues. nih.gov

Derived Compound ClassTarget Protein/EnzymeTherapeutic AreaKey Finding from Docking
Pyridine CarboxamidesUreaseAnti-ulcer/AntibacterialDemonstrated binding mode of active inhibitors. mdpi.com
N-phenyl-quinolone-carboxamidesPI3KαAnticancerDerivatives occupy the PI3Kα binding site and interact with key residues. mdpi.com
Thiazolo[3,2-a]pyridinesα-AmylaseAnti-diabeticIdentified potent inhibitors and stable ligand-protein interactions. nih.gov
2-chloro-6-methoxypyridine-4-carboxylic acidAntimicrobial targetsAntimicrobial/AntitubercularShowed potential inhibition activity against microbial proteins. tandfonline.com

Investigation in Materials Science for Functional Applications

Beyond its applications in medicinal chemistry, derivatives of this compound are being explored in the field of materials science. The inherent structural and electronic properties of the pyridine-dicarboxamide and related scaffolds make them attractive for creating functional materials. mdpi.com

The ability of these molecules to act as versatile ligands for metal ions is a key feature driving their use in materials science. The coordination of metal ions allows for the self-assembly of well-defined supramolecular structures, such as coordination polymers and metal-organic frameworks (MOFs). These materials are of interest for a variety of functional applications:

Sensors : The design of materials for the selective detection of specific ions or molecules is a major area of research. Pyridine-based dicarboxamide scaffolds can be engineered to create coordination sites that selectively bind to target analytes, which can lead to a measurable signal, such as a change in fluorescence. mdpi.com

Coordination Polymers : The bifunctional nature of pyridine-dicarboxylate ligands enables the formation of extended one-, two-, or three-dimensional networks with metal ions. The properties of these coordination polymers, such as their porosity, thermal stability, and magnetic or optical characteristics, can be tuned by changing the metal ion or the organic ligand. researchgate.net

Functional Models : In supramolecular chemistry, these scaffolds serve as model compounds to study fundamental molecular interactions, such as hydrogen bonding and the influence of steric and electronic factors on molecular conformation. mdpi.com

While research in this area is still emerging for direct derivatives of this compound, the principles established with closely related pyridine-2,5-dicarboxylate (B1236617) and pyridine-2,6-dicarboxamide systems demonstrate a clear potential pathway for the future development of novel functional materials based on this versatile chemical building block. mdpi.comresearchgate.net

Nonlinear Optical (NLO) Material Research Utilizing Pyridine Derivatives

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. rsc.org The search for high-performance NLO materials has led researchers to explore organic molecules with large hyperpolarizabilities, typically featuring a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system. Pyridine N-oxides with a nitro group are a class of compounds that fit this molecular design.

While direct NLO studies on this compound are not widely published, research on analogous compounds highlights the potential of this structural motif. A theoretical study calculated the second-order nonlinear susceptibilities (χ(2)) for several related crystals, including 3-methyl-4-nitropyridine (B157339) N-oxide (POM) and 2-carboxylic acid-4-nitropyridine-1-oxide. researchgate.net The study, which combines ab initio molecular property calculations with an electrostatic interaction model, demonstrated that these pyridine derivatives are promising candidates for NLO applications. researchgate.net The presence of the electron-withdrawing nitro group is critical to creating the molecular dipole necessary for second-order NLO effects. The research underscores the importance of both the molecular properties and the crystal packing in determining the final macroscopic NLO response. researchgate.net These findings suggest that this compound, which contains the key nitro-pyridine core, is a worthy candidate for NLO material investigation.

Polymeric and Coating Applications

The incorporation of functional heterocyclic molecules into polymer chains or as additives in coatings can impart unique properties, such as thermal stability, conductivity, or specific reactivity. Pyridine derivatives are known to have applications in polymer production. researchgate.net The structure of this compound, featuring a reactive ester group and a polar nitro group, suggests its potential utility as a monomer or a functional additive.

The ester group could potentially undergo hydrolysis and subsequent polymerization to form polyester (B1180765) chains, or it could be used in transesterification reactions to modify existing polymers. The nitro group, meanwhile, could serve multiple purposes. It could be reduced to an amino group, providing a site for further derivatization or for creating cross-linked polymer networks. The presence of both the pyridine nitrogen and the nitro group could also enhance the adhesion of coatings to metal surfaces. Currently, specific research on the integration of this compound into polymers or coatings is limited, representing a largely unexplored but promising field of inquiry.

Research in Agrochemical Development Utilizing Related Nitropyridine Structures

Pyridine-based compounds are a cornerstone of the modern agrochemical industry, constituting a significant portion of the top-selling pesticides. researchgate.net They are valued for their high efficiency, low toxicity profiles, and favorable environmental compatibility. agropages.com Nitropyridine derivatives, in particular, serve as crucial intermediates and active ingredients in a range of fungicides, insecticides, and herbicides. agropages.comnih.gov

Research has demonstrated the synthetic utility of nitropyridines in creating potent agrochemicals. For instance, 2-chloro-5-nitropyridine (B43025) has been used as a starting material for a series of novel insecticides. nih.gov Two of the most promising derivatives from this work demonstrated significant activity against agricultural pests, as detailed in the table below. nih.gov

Derivative CompoundTarget PestMedian Lethal Concentration (LD₅₀)
Derivative 45Mythimna separata4–12 mg/L
Plutella xylostella4–12 mg/L
Prodenia litura4–12 mg/L
Derivative 46Mythimna separata4–12 mg/L
Plutella xylostella4–12 mg/L
Prodenia litura4–12 mg/L

Furthermore, nitropyridine-N-oxides have been utilized in agricultural settings for the purpose of controlling plant development. chempanda.com Given the established importance of the nitropyridine scaffold, this compound represents a valuable, functionalized building block for the synthesis of new and potentially more effective agrochemical agents. Its ester and nitro functionalities offer versatile handles for synthetic transformations in the development of next-generation crop protection solutions.

Studies on Corrosion Inhibition Potential Based on Pyridine Analogues

The prevention of metal corrosion is a significant industrial challenge, particularly in acidic environments used for processes like pickling and descaling. chemmethod.com Organic molecules containing heteroatoms like nitrogen and oxygen, especially those with π-systems, are effective corrosion inhibitors because they can adsorb onto the metal surface, forming a protective barrier. bohrium.comresearchgate.net Pyridine and its derivatives have been extensively studied for this purpose and have shown excellent performance. bohrium.comresearchgate.net

The effectiveness of these inhibitors is attributed to the presence of lone electron pairs on the nitrogen and oxygen atoms and the electron density of the pyridine ring, which facilitate coordination with the metal surface. researchgate.net Studies on various pyridine derivatives have reported high inhibition efficiencies for steel in acidic media.

InhibitorMetalMediumMax. Inhibition Efficiency (%)
Pyridine derivative (2c)Mild Steel0.5 M HCl99.62
Pyridine-carbamide (MS31)Carbon Steel1 M HCl97.1
Pyridine-carbamide (MS30)Carbon Steel1 M HCl95.3
PETAA (a 4-vinylpyridine (B31050) derivative)Mild Steel1 M HCl93

One study found that a substituted pyridine derivative achieved an exceptional inhibition efficiency of 99.62% for mild steel in hydrochloric acid. chemmethod.com Another investigation into novel pyridine-carbamides reported efficiencies of up to 97.1% for carbon steel, with the adsorption mechanism fitting the Langmuir model and indicating strong chemical interaction with the metal surface. Although this compound has not been specifically tested, its structure, containing a pyridine ring, a carboxylate group (with oxygen atoms), and a nitro group, makes it an excellent candidate for investigation as a corrosion inhibitor.

Future Research Perspectives and Unexplored Avenues for this compound in Synthetic and Applied Chemistry

Based on the demonstrated success of analogous compounds, the future for this compound appears rich with research opportunities. While it is a known compound, its potential in applied chemistry remains significantly underdeveloped. The primary future perspective lies in its utilization as a versatile chemical intermediate and functional material.

Key unexplored avenues include:

Direct Evaluation in Applied Fields: Systematic studies are needed to directly evaluate the performance of this compound in the areas where its analogues have shown promise. This includes synthesizing and testing its NLO properties, evaluating its efficacy as a corrosion inhibitor for various metals and alloys, and screening it for biological activity relevant to agrochemical applications.

Precursor for Novel Heterocycles: The compound is an ideal starting material for more complex heterocyclic systems. The nitro group can be readily reduced to an amine, which can then be used in cyclization reactions to build fused-ring systems or as a handle for further functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional pathways for synthetic diversification. ukm.edu.my

Monomer for Specialty Polymers: A significant unexplored area is its use in polymer chemistry. Research into the polymerization of this compound, either through its ester functionality or after conversion to other polymerizable groups, could lead to new materials with tailored optical, thermal, or metal-binding properties.

Ligand in Coordination Chemistry: The pyridine nitrogen and the carboxylate group make it a potential bidentate ligand for creating metal-organic frameworks (MOFs) or coordination complexes. rsc.org These materials could have interesting catalytic, magnetic, or porous properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for Methyl 6-nitropyridine-2-carboxylate, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via nitration of methyl pyridine-2-carboxylate derivatives. A robust approach involves using the acyl chloride method to activate the carboxylate group, enhancing electrophilicity for subsequent nitration. For example, reacting 6-chloropyridine-2-carboxylate with nitric acid/sulfuric acid under controlled temperatures (0–5°C) can yield the nitro derivative. Solvent choice (e.g., dichloromethane) and stoichiometric control of nitrating agents are critical to minimize byproducts .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust nitration time (typically 4–6 hrs) and temperature to balance yield and purity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regioselectivity of nitration and esterification. The nitro group at position 6 causes distinct deshielding of adjacent protons (e.g., H-5 at δ ~9.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 212.03).
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines structural parameters (bond lengths, angles). Use ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Handling : Use fume hoods, nitrile gloves, and lab coats. The nitro group may pose explosive risks under extreme heat or friction.
  • Storage : Keep in amber glass vials at –20°C, away from reducing agents.
  • Disposal : Neutralize waste with alkaline solutions (e.g., 10% NaOH) before incineration, adhering to institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?

  • Approach :

Perform DFT calculations (e.g., Gaussian 16) to simulate 1H^1H NMR chemical shifts and compare with experimental data.

Analyze vibrational modes (IR/Raman) to identify misassigned peaks.

Cross-validate crystallographic data (e.g., bond lengths from SCXRD) with computational geometry optimization results .

Q. What is the role of this compound in coordination chemistry, and how can its metal complexes be synthesized?

  • Application : The nitro and carboxylate groups act as bifunctional ligands. For example, Mn(II) or Cu(II) complexes can be synthesized by refluxing the ligand with metal salts (e.g., MnCl2_2) in ethanol/water.
  • Method : Use molar ratios (ligand:metal = 2:1) and monitor complexation via UV-Vis (shift in λmax_{\text{max}}) or conductivity measurements. Characterize complexes via magnetic susceptibility and EPR spectroscopy .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX address them?

  • Challenges : Thermal motion of the nitro group and disorder in the ester moiety can complicate refinement.
  • Solutions :

  • Use SHELXL ’s restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters.
  • Apply twin refinement (TWIN/BASF commands) for crystals with pseudo-merohedral twinning .

Q. How can regioselectivity in nitration reactions of pyridine carboxylates be controlled to favor the 6-nitro isomer?

  • Strategies :

  • Electronic Effects : Electron-withdrawing groups (e.g., esters) direct nitration to the meta position. Pre-functionalize the pyridine ring to block competing sites.
  • Solvent Effects : Polar aprotic solvents (e.g., H2_2SO4_4) enhance nitronium ion (NO2+\text{NO}_2^+) stability, favoring 6-nitration.
  • Temperature : Low temperatures (0–5°C) reduce kinetic side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.